molecular formula C20H27BrN2O2S B1614649 Dotefonium Bromide CAS No. 26058-50-4

Dotefonium Bromide

Cat. No.: B1614649
CAS No.: 26058-50-4
M. Wt: 439.4 g/mol
InChI Key: UAZAHFDNEPPZHN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dotefonium bromide is a chemical compound with the molecular formula C20H27BrN2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its bromide ion and a complex organic structure that includes nitrogen, oxygen, and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dotefonium bromide typically involves the bromination of precursor compounds. One common method includes the bromination of acetophenone derivatives in the presence of bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as carbon disulfide or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Dotefonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ion under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

Dotefonium bromide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dotefonium bromide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors. The pathways involved in its action include binding to active sites and altering the function of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dotefonium bromide is unique due to its specific chemical structure and the presence of multiple functional groups, which confer distinct reactivity and biological activity

Properties

26058-50-4

Molecular Formula

C20H27BrN2O2S

Molecular Weight

439.4 g/mol

IUPAC Name

2-hydroxy-N-methyl-N-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide;bromide

InChI

InChI=1S/C20H27N2O2S.BrH/c1-21(12-15-22(2)13-6-7-14-22)19(23)20(24,18-11-8-16-25-18)17-9-4-3-5-10-17;/h3-5,8-11,16,24H,6-7,12-15H2,1-2H3;1H/q+1;/p-1

InChI Key

UAZAHFDNEPPZHN-UHFFFAOYSA-M

SMILES

CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-]

Canonical SMILES

CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.